molecular formula C18H22N4O3 B11024383 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide

Cat. No.: B11024383
M. Wt: 342.4 g/mol
InChI Key: RYOXFRFGWJVFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide is a complex organic compound that features a combination of oxazole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the benzimidazole ring, and the subsequent coupling of these two moieties.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a nitrile.

    Formation of the Benzimidazole Ring: The benzimidazole ring is typically formed through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Coupling Reaction: The final step involves coupling the oxazole and benzimidazole rings through an amide bond formation, which can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions to form an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) can be employed.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens or nitrating agents.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets. The oxazole and benzimidazole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-1,2-oxazol-5-yl)methanamine
  • 1-methyl-2-(propan-2-yl)-1H-benzimidazole

Uniqueness

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide is unique due to its combined oxazole and benzimidazole structures, which confer distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)propanamide

InChI

InChI=1S/C18H22N4O3/c1-11(2)18-20-14-9-12(5-7-15(14)22(18)3)19-16(23)8-6-13-10-17(24-4)21-25-13/h5,7,9-11H,6,8H2,1-4H3,(H,19,23)

InChI Key

RYOXFRFGWJVFTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1C)C=CC(=C2)NC(=O)CCC3=CC(=NO3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.